molecular formula C8H13NO B2717313 6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine CAS No. 2253640-48-9

6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine

Cat. No.: B2717313
CAS No.: 2253640-48-9
M. Wt: 139.198
InChI Key: NKKLYEZNXQZNSR-UHFFFAOYSA-N
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Description

6-Oxabicyclo[321]oct-3-en-1-ylmethanamine is a bicyclic amine compound with the molecular formula C8H13NO It is characterized by a unique structure that includes a bicyclic ring system with an oxygen atom and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for 6-Oxabicyclo[32

Chemical Reactions Analysis

Types of Reactions

6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminium hydride (LiAlH4) is commonly used for reduction.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The bicyclic structure may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Azabicyclo[3.2.1]octane: Similar bicyclic structure but with a nitrogen atom instead of oxygen.

    8-Oxabicyclo[3.2.1]octane: Another bicyclic compound with an oxygen atom but different ring connectivity.

Uniqueness

6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine is unique due to its specific ring structure and the presence of both an oxygen atom and an amine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

6-oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c9-5-8-3-1-2-7(4-8)10-6-8/h1-2,7H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKLYEZNXQZNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2CC1(CO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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